molecular formula C11H14N4O2S B2949479 ethyl 2-(9H-purin-6-ylthio)butanoate CAS No. 104174-97-2

ethyl 2-(9H-purin-6-ylthio)butanoate

Cat. No.: B2949479
CAS No.: 104174-97-2
M. Wt: 266.32
InChI Key: HNCRQQNMLJEWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(9H-purin-6-ylthio)butanoate typically involves the reaction of a purine derivative with an appropriate butanoate ester. One common method includes the use of ethyl 2-bromobutanoate and 6-mercaptopurine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(9H-purin-6-ylthio)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Ethyl 2-(9H-purin-6-ylthio)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(9H-purin-6-ylthio)butanoate involves its interaction with specific molecular targets and pathways. As a purine derivative, it can interact with enzymes involved in purine metabolism, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity, by disrupting the normal function of these enzymes.

Comparison with Similar Compounds

Ethyl 2-(9H-purin-6-ylthio)butanoate can be compared with other purine derivatives, such as:

    6-Mercaptopurine: Used as a chemotherapy agent.

    Azathioprine: An immunosuppressive drug.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities compared to other purine derivatives .

Properties

IUPAC Name

ethyl 2-(7H-purin-6-ylsulfanyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-3-7(11(16)17-4-2)18-10-8-9(13-5-12-8)14-6-15-10/h5-7H,3-4H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCRQQNMLJEWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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